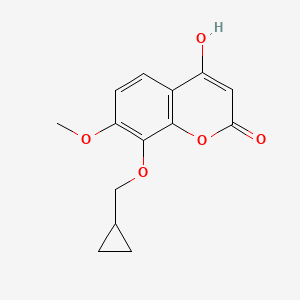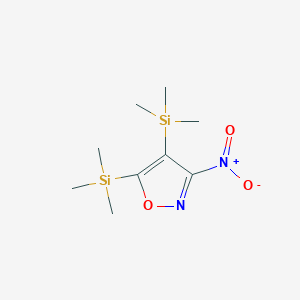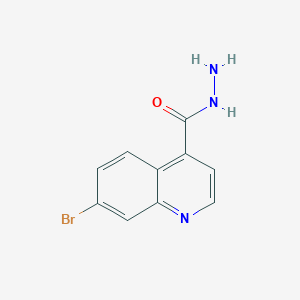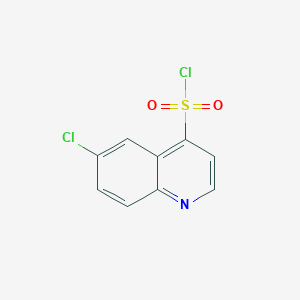
6-Chloroquinoline-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloroquinoline-4-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2NO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Chloroquinoline-4-sulfonyl chloride can be synthesized through multiple synthetic routes. One common method involves the reaction of 4-quinolinethiol with chlorinating agents. The reaction typically uses hydrogen chloride and sodium hypochlorite in chloroform at low temperatures (0-5°C) for about 30 minutes . The mixture is then processed to separate and purify the desired product.
Industrial Production Methods
Industrial production of this compound often involves continuous flow protocols to ensure consistent quality and yield. These methods use reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for the chlorination process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloroquinoline-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methanethiolate and dry dimethylformamide (DMF) under argon atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonyl derivatives, while oxidation reactions can produce different oxidized forms of the compound.
Applications De Recherche Scientifique
6-Chloroquinoline-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Chloroquinoline-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloroquinoline-2-sulfonyl chloride
- 6-Bromoquinoline-4-sulfonyl chloride
- 6-Fluoroquinoline-4-sulfonyl chloride
Uniqueness
6-Chloroquinoline-4-sulfonyl chloride is unique due to its specific reactivity profile and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and the range of products that can be synthesized .
Propriétés
Formule moléculaire |
C9H5Cl2NO2S |
|---|---|
Poids moléculaire |
262.11 g/mol |
Nom IUPAC |
6-chloroquinoline-4-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-6-1-2-8-7(5-6)9(3-4-12-8)15(11,13)14/h1-5H |
Clé InChI |
CHFWXWXHTLCAAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CC(=C2C=C1Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine](/img/structure/B11857582.png)
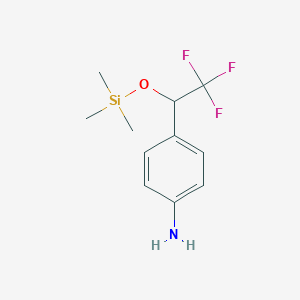


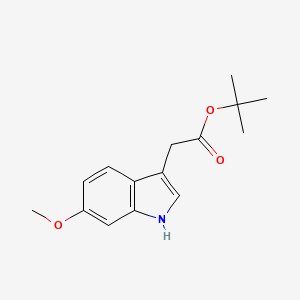
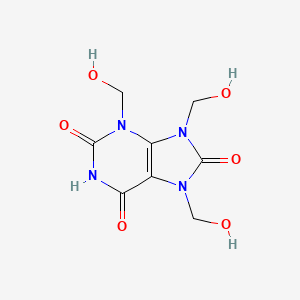


![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)
![2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione](/img/structure/B11857632.png)
![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)
